1H-Benzo[g]indole-2-carboxylic acid chemical properties
1H-Benzo[g]indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1H-Benzo[g]indole-2-carboxylic Acid
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its fusion with a benzene ring to form benzoindoles expands its chemical space and modulates its biological activity. This guide focuses on a specific, linearly-fused isomer, 1H-Benzo[g]indole-2-carboxylic acid , a molecule of significant interest for researchers in drug development. While its parent, 1H-Benzo[g]indole, is a known entity, the addition of a carboxylic acid group at the 2-position introduces unique physicochemical properties, reactivity, and potential for derivatization.
This document provides a comprehensive overview of the chemical properties of 1H-Benzo[g]indole-2-carboxylic acid, moving beyond a simple data sheet to explain the causality behind its synthesis and reactivity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical and Structural Properties
1H-Benzo[g]indole-2-carboxylic acid is an aromatic heterocyclic compound featuring a naphthalene system fused to a pyrrole ring, with a carboxylic acid substituent at the C2 position of the indole core.
Below is the chemical structure of 1H-Benzo[g]indole-2-carboxylic acid.
Caption: Structure of 1H-Benzo[g]indole-2-carboxylic acid.
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36193-80-3 | [3] |
| Molecular Formula | C₁₃H₉NO₂ | [3][4][5] |
| Molecular Weight | 211.22 g/mol | [3][5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported. The parent 1H-Benzo[g]indole melts at 180-184 °C, while indole-2-carboxylic acid melts at 202-206 °C. The title compound is expected to melt at a temperature >200 °C. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | [1][6] |
| SMILES | O=C(O)c1cc2cc3ccccc3cc2[nH]1 | [7] |
| InChI | InChI=1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16) | [7] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 1H-Benzo[g]indole-2-carboxylic acid is not trivial and relies on established named reactions for indole formation, adapted for the specific naphthyl precursor. The two most pertinent methods are the Fischer and Reissert indole syntheses.
Fischer Indole Synthesis
This is a classic and versatile method for constructing the indole ring.[8][9] The fundamental principle involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound.[8][10]
Causality and Rationale: The choice of starting materials is critical. To obtain the benzo[g]indole core, one must start with a naphthylhydrazine. Specifically, naphthalen-2-ylhydrazine is required. The carboxylic acid moiety at the C2 position is introduced by using pyruvic acid as the carbonyl partner. The acid catalyst (e.g., polyphosphoric acid, ZnCl₂) facilitates the key[4][4]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination.[8][11]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation:
-
To a stirred solution of naphthalen-2-ylhydrazine (1.0 eq) in glacial acetic acid, add pyruvic acid (1.1 eq).
-
Heat the mixture at 60-70 °C for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC.
-
The resulting solution containing the hydrazone is typically used directly in the next step without isolation.[10]
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add the hydrazone solution dropwise to polyphosphoric acid (PPA) or a slurry of anhydrous zinc chloride in a high-boiling point solvent like toluene.[8][11]
-
Heat the mixture to 100-140 °C for 2-4 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then a cold, dilute sodium bicarbonate solution.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield 1H-Benzo[g]indole-2-carboxylic acid.
-
Reissert Indole Synthesis
The Reissert synthesis offers an alternative pathway, particularly useful when the corresponding hydrazine is unstable or inaccessible.[12][13] It begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[14][15]
Causality and Rationale: To synthesize the target molecule via this route, the starting material would be 2-methyl-1-nitronaphthalene. The methyl group is activated by the ortho-nitro group, allowing it to be deprotonated by a strong base (e.g., potassium ethoxide) and undergo condensation with diethyl oxalate.[12][13] The resulting α-keto ester is then subjected to reductive cyclization. A reducing agent like zinc in acetic acid or iron powder reduces the nitro group to an amine, which spontaneously cyclizes with the adjacent ketone to form the indole-2-carboxylate ester.[14][16] Saponification of the ester yields the final carboxylic acid.
Caption: Workflow for the Reissert Indole Synthesis.
Experimental Protocol (Hypothetical):
-
Condensation:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂), prepare a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add a solution of 2-methyl-1-nitronaphthalene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude ethyl (1-nitronaphthalen-2-yl)pyruvate.[14][16]
-
-
Reductive Cyclization:
-
Dissolve the crude pyruvate intermediate in a mixture of acetic acid and ethanol.
-
Add zinc dust or iron powder portion-wise while stirring. The reaction is exothermic and may require cooling.[16]
-
After the addition is complete, heat the mixture at reflux for 2-3 hours.
-
Filter the hot reaction mixture to remove the metal salts and concentrate the filtrate to obtain the crude ethyl 1H-benzo[g]indole-2-carboxylate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the solution, dilute with water, and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of synthesized 1H-Benzo[g]indole-2-carboxylic acid. While specific experimental data is not widely published, the expected spectral features can be accurately predicted based on the structure and data from analogous compounds like indole-2-carboxylic acid.[17][18]
| Technique | Expected Features |
| ¹H NMR | δ 11.5-13.0 ppm: A broad singlet for the carboxylic acid proton (-COOH).[17] δ ~11.8 ppm: A broad singlet for the indole N-H proton.[17] δ 7.0-8.5 ppm: A complex multiplet region corresponding to the 7 aromatic protons on the indole and naphthalene rings. The proton at C3 will likely be a singlet or doublet in the more downfield region of the aromatic signals. |
| ¹³C NMR | δ ~163 ppm: Carbonyl carbon of the carboxylic acid. δ 100-140 ppm: Aromatic carbons. The carbon attached to the carboxylic acid (C2) will be significantly deshielded. |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretching of the indole ring. 2500-3300: Broad O-H stretching of the carboxylic acid dimer. ~1680: C=O stretching of the carboxylic acid. 1500-1600: C=C stretching of the aromatic rings. |
| Mass Spec (EI) | m/z 211: Molecular ion peak (M⁺). m/z 166: Fragment corresponding to the loss of the carboxyl group (-COOH). |
Chemical Reactivity
The reactivity of 1H-Benzo[g]indole-2-carboxylic acid is dictated by two main functional groups: the carboxylic acid and the electron-rich benzo[g]indole ring system.
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